molecular formula C22H27N3O5S B11164370 1-(furan-2-carbonyl)-N-(4-piperidin-1-ylsulfonylphenyl)piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-(4-piperidin-1-ylsulfonylphenyl)piperidine-4-carboxamide

Cat. No.: B11164370
M. Wt: 445.5 g/mol
InChI Key: ZXKWFMGEAAUGDU-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonyl group

Preparation Methods

The synthesis of 1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Coupling with piperidine: The furan-2-carbonyl chloride is then reacted with piperidine to form the intermediate product.

    Introduction of the sulfonyl group: The intermediate is then reacted with 4-(piperidine-1-sulfonyl)phenylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:

    1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a carbonyl group instead of a sulfonyl group.

    1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-METHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: This compound features a methyl group instead of a sulfonyl group.

The uniqueness of 1-(FURAN-2-CARBONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(4-piperidin-1-ylsulfonylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27N3O5S/c26-21(17-10-14-24(15-11-17)22(27)20-5-4-16-30-20)23-18-6-8-19(9-7-18)31(28,29)25-12-2-1-3-13-25/h4-9,16-17H,1-3,10-15H2,(H,23,26)

InChI Key

ZXKWFMGEAAUGDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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